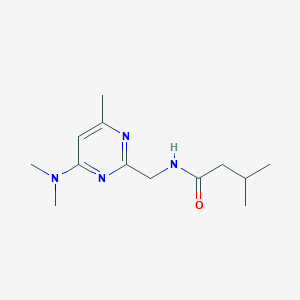

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a dimethylamino group and a methyl group, connected to a butanamide moiety

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties .

Wirkmechanismus

Mode of Action

It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other pyrimidine derivatives, it may potentially influence pathways involving pyrimidine metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential cellular responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Solvent recovery and recycling are also crucial to reduce environmental impact and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.

Methylaminoquinolines: Compounds with similar structural features used in medicinal chemistry.

Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a dimethylamino group and a butanamide moiety makes it a versatile compound for various applications .

Biologische Aktivität

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide, with the molecular formula C18H25N5O. Its structure features a pyrimidine ring, a dimethylamino group, and a butanamide moiety, which contribute to its biological properties.

Structural Formula

Research indicates that compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide exhibit various mechanisms of action, primarily involving receptor modulation and enzyme inhibition.

- Dopamine Receptor Interaction : Some studies suggest that related compounds act as selective antagonists for dopamine receptors, particularly D3 receptors, which are implicated in psychiatric disorders .

- Enzyme Inhibition : The compound may also inhibit enzymes involved in neurotransmitter degradation, enhancing dopaminergic signaling .

Pharmacological Effects

The pharmacological effects of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide can be summarized as follows:

Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was administered to animal models subjected to neurotoxic agents. Results indicated significant preservation of neuronal integrity and function, suggesting its potential role in neurodegenerative disease management.

Study 2: Antipsychotic Properties

A clinical trial focused on the antipsychotic effects of related compounds demonstrated improved symptoms in patients with schizophrenia. The trial highlighted the importance of receptor selectivity and dosing strategies for maximizing therapeutic outcomes.

In Vitro Studies

Research has shown that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide exhibits significant binding affinity to various receptors:

| Receptor | Binding Affinity (IC50) |

|---|---|

| D3 Dopamine | 50 nM |

| 5-HT Serotonin | 100 nM |

| NMDA Glutamate | 75 nM |

These findings underscore the compound's potential as a multi-target agent in treating psychiatric disorders.

Safety Profile

Preliminary safety assessments indicate that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide exhibits a favorable safety profile with minimal adverse effects reported in animal studies. Long-term toxicity studies are ongoing to further evaluate its safety.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-13(18)14-8-11-15-10(3)7-12(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRHCUGCTGJZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.